molecular formula C9H8BrNO2 B1525803 5-(4-Bromophenyl)-1,3-oxazolidin-2-one CAS No. 943910-35-8

5-(4-Bromophenyl)-1,3-oxazolidin-2-one

Cat. No. B1525803
M. Wt: 242.07 g/mol
InChI Key: FWGFASQLOPSRHI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that is widely used in organic synthesis. It is a versatile building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and natural products. This compound has been extensively studied in recent years due to its potential applications in scientific research.

Scientific Research Applications

  • Pharmaceutical Applications

    • Summary of Application : Compounds similar to “5-(4-Bromophenyl)-1,3-oxazolidin-2-one”, such as indole derivatives, have been found in many important synthetic drug molecules . They have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activities . The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use.
    • Results or Outcomes : The results of these studies have shown that indole derivatives can have a wide range of biological activities, making them valuable for the development of new therapeutic drugs .
  • Active Pharmaceutical Ingredients

    • Summary of Application : “5-(4-Bromophenyl)isoxazole”, a compound similar to “5-(4-Bromophenyl)-1,3-oxazolidin-2-one”, is used as an active pharmaceutical ingredient .
    • Methods of Application : This compound is likely synthesized in a laboratory and then used in the formulation of pharmaceutical products . The specific methods of synthesis and formulation would depend on the specific product.
    • Results or Outcomes : The specific results or outcomes would depend on the specific pharmaceutical product in which this compound is used .
  • Liquid Crystal Polymers

    • Summary of Application : A compound similar to “5-(4-Bromophenyl)-1,3-oxazolidin-2-one”, namely “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, has been used as a key intermediate in the synthesis of heterocyclic liquid crystals . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
    • Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
    • Results or Outcomes : These new comb-shaped methacrylate oligomers derived from “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” have shown promise in the field of liquid crystal polymers .
  • Antimicrobial and Anticancer Drug Research

    • Summary of Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are similar to “5-(4-Bromophenyl)-1,3-oxazolidin-2-one”, to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their respective spectroscopic data .
    • Results or Outcomes : The specific results or outcomes would depend on the specific pharmaceutical product in which this compound is used .
  • Active Pharmaceutical Ingredients

    • Summary of Application : “5-(4-Bromophenyl)isoxazole”, a compound similar to “5-(4-Bromophenyl)-1,3-oxazolidin-2-one”, is used as an active pharmaceutical ingredient .
    • Methods of Application : This compound is likely synthesized in a laboratory and then used in the formulation of pharmaceutical products . The specific methods of synthesis and formulation would depend on the specific product.
    • Results or Outcomes : The specific results or outcomes would depend on the specific pharmaceutical product in which this compound is used .
  • Porphyrin-based Conjugated Organic Polymer

    • Summary of Application : A porphyrin-based conjugated organic polymer (COP) was constructed from “5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP)” and “5,5′-bis-ethynyl-2,2′-bipyridine (BPY)” via Sonogashira coupling . Its complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was .
    • Methods of Application : The specific methods of synthesis and formulation would depend on the specific product .
    • Results or Outcomes : The specific results or outcomes would depend on the specific product in which this compound is used .

properties

IUPAC Name

5-(4-bromophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGFASQLOPSRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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